LogP Differentiation: 1.56-Unit Lipophilicity Advantage Over Diethoxy Analog Enables Superior Organic Phase Partitioning
The dipropoxy-substituted compound (71550-55-5) exhibits a computed LogP of 4.36, which is 1.56 units higher than the diethoxy analog (CAS 68052-13-1; LogP 2.80–3.38) . Among the homologous series, LogP increases systematically with alkoxy chain elongation: dimethoxy (2.80) < diethoxy (2.81–3.38) < dipropoxy (4.36) < dibutoxy (5.14) . This 1.56-unit LogP difference translates to an approximately 36-fold greater partition coefficient (P) for the dipropoxy compound in octanol-water systems, a property directly relevant to extraction efficiency, organic-phase reaction yields, and chromatographic retention time optimization .
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP 4.36 (LookChem); XLogP3 4.1 (PubChem) |
| Comparator Or Baseline | Diethoxy analog (CAS 68052-13-1): LogP 2.81 (Chemsrc) to 3.38 (SIELC); Dimethoxy analog (CAS 71230-77-8): LogP 2.80; Dibutoxy analog (CAS 67828-50-6): LogP 5.14; 4-Nitrophenyl analog (CAS 10220-22-1): LogP 2.78 |
| Quantified Difference | ΔLogP = +1.56 vs. diethoxy; ΔLogP ≈ -0.78 vs. dibutoxy; ΔLogP = +1.56 vs. dimethoxy; ΔLogP = +1.58 vs. unsubstituted |
| Conditions | Computed/predicted LogP values from authoritative chemical databases (consistent methodology across the series) |
Why This Matters
A 36-fold increase in partition coefficient determines whether a compound partitions preferentially into the organic layer during workup or remains in the aqueous phase, directly impacting synthetic yield and purity outcomes.
